N-(4-methoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a sulfonamide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a benzodiazole derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- N-(4-Methoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Uniqueness
N-(4-METHOXYPHENYL)-6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15N3O4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12-13(17-15(19)16-12)8-14(9)23(20,21)18-10-3-5-11(22-2)6-4-10/h3-8,18H,1-2H3,(H2,16,17,19) |
InChI Key |
LDOLTXARIVPMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)OC)NC(=O)N2 |
Origin of Product |
United States |
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